

physical properties of 2-(iodomethyl)oxane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Iodomethyl)tetrahydropyran**

Cat. No.: **B1597143**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-(Iodomethyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Iodomethyl)oxane, also known as **2-(Iodomethyl)tetrahydropyran**, is a halogenated heterocyclic compound with significant potential as a reactive intermediate in organic synthesis. [1] Its structure, featuring a stable oxane (tetrahydropyran) ring appended with a reactive iodomethyl group, makes it a valuable building block for introducing the tetrahydropyran motif into more complex molecules, a common scaffold in pharmaceuticals and natural products.[1] Understanding the core physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the purification of its reaction products.

This guide provides a comprehensive overview of the known and predicted physical characteristics of 2-(Iodomethyl)oxane (CAS No: 43216-12-2). It is structured to deliver not just data, but the scientific context and experimental rationale required for practical laboratory application.

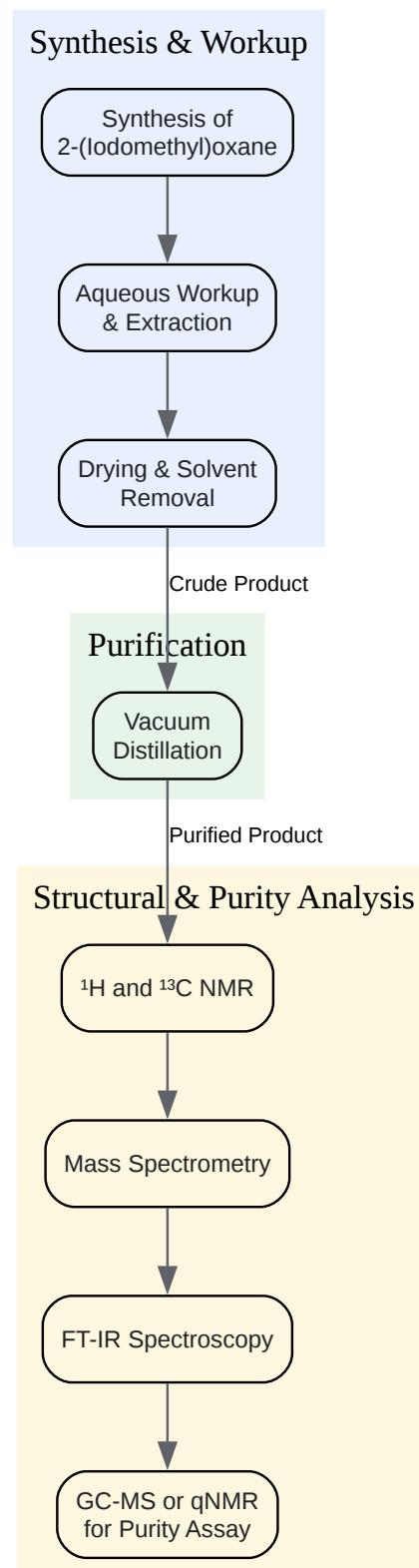
Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in different environments, influencing everything from reaction kinetics to downstream processing. The properties for 2-(Iodomethyl)oxane are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ IO	[2][3]
Molecular Weight	226.06 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.645 g/cm ³	[2]
Boiling Point	229.1°C @ 760 mmHg; 60-64°C @ 6 Torr	[2][4]
Flash Point	92.4°C	[2]
Refractive Index	1.528	[2]
XLogP3	1.99	[2]

The high boiling point at atmospheric pressure is characteristic of a molecule with a significant molecular weight and polarity imparted by the ether oxygen and the large, polarizable iodine atom.[2] The reduced pressure boiling point is critical data for purification by vacuum distillation, a necessary technique to avoid thermal decomposition. The density, significantly higher than water, is expected due to the presence of the heavy iodine atom. The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have good solubility in a range of common organic solvents.[2]

Structural & Spectroscopic Analysis


While a comprehensive public database of spectra for 2-(iodomethyl)oxane is not readily available, its structure allows for a robust prediction of its spectral characteristics. This predictive analysis is a cornerstone of structural elucidation for novel or specialized reagents.

Expected Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the iodomethyl group (-CH₂I) would likely appear as a multiplet due to coupling with the proton at the C2 position of the oxane ring. The protons on the oxane ring itself (positions 2 through 6) would exhibit complex splitting patterns and diastereotopic relationships, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

- ^{13}C NMR: The carbon spectrum should be more straightforward, with six distinct signals corresponding to each carbon atom. The carbon of the $-\text{CH}_2\text{I}$ group would be significantly shifted upfield due to the shielding effect of the iodine atom. The C2 carbon, bonded to both the oxygen and the iodomethyl-substituted carbon, would appear in the characteristic region for carbons in an ether linkage.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm^{-1} . The most diagnostic peak would be the strong C-O-C stretching band, characteristic of ethers, typically found in the $1150\text{-}1085\text{ cm}^{-1}$ region. A C-I stretching frequency would also be present but is typically weak and falls in the fingerprint region (below 600 cm^{-1}), making it less useful for routine identification.
- Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M^+) peak at $\text{m/z } 226$.^{[2][3]} A prominent fragmentation pattern would be the loss of an iodine atom ($[\text{M}-127]^+$), leading to a peak at $\text{m/z } 99$. Another expected fragmentation would be the cleavage of the C-C bond between the ring and the iodomethyl group, also yielding the $\text{m/z } 99$ fragment, corresponding to the tetrahydropyranylmethyl cation.

The logical workflow for confirming the identity and purity of a synthesized batch of 2-(iodomethyl)oxane would follow a standard characterization cascade.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Handling, Storage, and Safety

As a reactive organoiodide, 2-(iodomethyl)oxane requires careful handling to ensure user safety and maintain compound integrity.

- Safety Precautions: The compound is classified as hazardous. GHS hazard statements indicate it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][5] Therefore, handling should always occur within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including:
 - Hand Protection: Double-gloving with chemically resistant gloves (e.g., a nitrile base layer with a butyl rubber outer layer).[6]
 - Eye Protection: Chemical safety goggles and a full-face shield.[6]
 - Body Protection: A chemically resistant lab coat.[6]
- Storage and Stability: Organoiodides can be sensitive to light and heat. The compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4] Commercial sources often supply this reagent stabilized with copper chips to quench radical species that can lead to decomposition.[1]

The relationship between the compound's hazards and the required safety protocols is a direct causal link.

[Click to download full resolution via product page](#)

Caption: Hazard-Control Relationship Diagram.

Experimental Methodologies for Property Determination

To ensure data trustworthiness, physical properties must be determined using validated, reproducible methods. The following protocols are standard for a liquid compound of this nature.

Protocol 1: Determination of Boiling Point at Reduced Pressure

- Causality: Vacuum distillation is employed to prevent thermal decomposition that can occur at the high atmospheric boiling point. This method allows for the determination of the boiling point at a specific, controlled pressure.
- Methodology:
 - Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.
 - Place a small sample (1-2 mL) of 2-(iodomethyl)oxane and a magnetic stir bar into the distillation flask.
 - Connect the apparatus to a vacuum pump protected by a cold trap. A digital vacuum gauge must be placed in-line between the apparatus and the pump.
 - Slowly evacuate the system to the desired pressure (e.g., 6 Torr).[\[4\]](#)
 - Begin heating the distillation flask using a heating mantle with continuous stirring.
 - Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.
 - Allow the apparatus to cool completely before slowly re-introducing air to the system.

Protocol 2: Measurement of Density

- Causality: Density is an intrinsic property useful for identity confirmation and for converting between mass and volume. A pycnometer (specific gravity bottle) provides a highly accurate and reproducible measurement.
- Methodology:

- Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 mL).
- Measure the mass of the empty, dry pycnometer on an analytical balance.
- Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20°C) in a water bath. Ensure no air bubbles are present.
- Measure the mass of the water-filled pycnometer. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Thoroughly dry the pycnometer again.
- Fill the pycnometer with 2-(iodomethyl)oxane, equilibrate to the same temperature, and measure its mass.
- Calculate the density by dividing the mass of the compound by the calibrated volume of the pycnometer.

Protocol 3: Determination of Refractive Index

- Causality: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a quick and non-destructive quality control check.
- Methodology:
 - Calibrate a digital refractometer using a standard reference material (e.g., distilled water).
 - Ensure the prism of the refractometer is clean and dry.
 - Apply 1-2 drops of 2-(iodomethyl)oxane to the surface of the prism.
 - Close the cover and allow the sample temperature to stabilize to the instrument's set point (typically 20°C or 25°C).
 - Record the refractive index reading. The value should be compared to the literature value of 1.528.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 2-(IODOMETHYL)OXANE | CAS 43216-12-2 [matrix-fine-chemicals.com]
- 4. 2-(IODOMETHYL)TETRAHYDROPYRAN CAS#: 43216-12-2 [m.chemicalbook.com]
- 5. 43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical properties of 2-(iodomethyl)oxane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1597143#physical-properties-of-2-iodomethyl-oxane\]](https://www.benchchem.com/product/b1597143#physical-properties-of-2-iodomethyl-oxane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com